molecular formula C8H13N3O2 B6434698 ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 79571-32-7

ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B6434698
CAS RN: 79571-32-7
M. Wt: 183.21 g/mol
InChI Key: HQIVWLMIGLVBJX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a type of pyrazole compound . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the length and type of chemical bonds, and the molecular mass .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of ethyl 5-amino-1H-pyrazole-4-carboxylate, the amino and carboxylate groups are likely to be reactive. They may undergo reactions such as acid-base reactions, nucleophilic substitutions, or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Core Element in Pyrazole Derivatives

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Biological Activities

Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, they have garnered substantial interest from researchers .

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Preparation of Isoxazole Derivatives

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .

Synthesis of Condensed Heterocycles

Derivatives of 3- or 5-amino pyrazole, generally referred to as 3 (5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo [1,5-a]pyrimidines .

Allosteric Modulator of the Adenosine A1 Receptor

A pharmacophore-based screen identified 32 compounds including ethyl 5-amino-3- (4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno [3,4- d]pyridazine-1-carboxylate (8) as a new allosteric modulator of the adenosine A1 receptor (A1AR) .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Standard safety measures should always be followed when handling chemical compounds, including the use of appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-5-6(7(9)11-10-5)8(12)13-4-2/h3-4H2,1-2H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIVWLMIGLVBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569822
Record name Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate

CAS RN

79571-32-7
Record name Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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